4-(Dibutylamino)-2-methylquinoline-5,8-diol
Description
4-(Dibutylamino)-2-methylquinoline-5,8-diol is a quinoline derivative characterized by a dibutylamino group at position 4, a methyl group at position 2, and hydroxyl groups at positions 5 and 7. This compound’s structure imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the diol groups and lipophilicity from the dibutylamino chain. It serves as a critical intermediate in synthesizing alkylamino-substituted quinoline-5,8-diones, which are explored for applications in supramolecular chemistry and medicinal chemistry . The dibutylamino moiety is particularly notable for its role in modulating biological activity, as seen in related compounds like dronedarone intermediates .
Properties
CAS No. |
88484-77-9 |
|---|---|
Molecular Formula |
C18H26N2O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-(dibutylamino)-2-methylquinoline-5,8-diol |
InChI |
InChI=1S/C18H26N2O2/c1-4-6-10-20(11-7-5-2)14-12-13(3)19-18-16(22)9-8-15(21)17(14)18/h8-9,12,21-22H,4-7,10-11H2,1-3H3 |
InChI Key |
XMDQILJBQUOFFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=NC2=C(C=CC(=C12)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)-2-methylquinoline-5,8-diol typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with dibutylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
4-(Dibutylamino)-2-methylquinoline-5,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The dibutylamino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Fluorescence and Photophysical Properties
The compound's structure allows it to exhibit solvatochromic properties, meaning its fluorescence can change depending on the solvent environment. This characteristic is valuable for studying biomolecular interactions.
- Fluorescent Probes : The compound can be utilized as a fluorescent probe in biological systems. Its emission properties are sensitive to the local environment, making it an effective tool for detecting changes in protein-protein interactions and other biomolecular dynamics .
- Comparative Studies : Research has shown that derivatives of 4-(Dibutylamino)-2-methylquinoline-5,8-diol offer improved stability and longer excitation wavelengths compared to other fluorophores. This stability allows for multiple cycles of peptide synthesis without degradation, enhancing its utility in biochemical applications .
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores.
- Antimicrobial Activity : Studies have suggested that derivatives of this compound exhibit significant antibacterial properties. For example, compounds with similar dibutylamino groups have shown enhanced binding to bacterial cell surfaces, leading to increased antimicrobial efficacy .
- Synthesis of Bioactive Compounds : The compound serves as an intermediate in synthesizing various medicinally relevant compounds. For instance, it is involved in the synthesis of antitubercular agents and other pharmaceuticals targeting diseases such as Alzheimer's .
Materials Science
In materials science, 4-(Dibutylamino)-2-methylquinoline-5,8-diol has potential applications due to its unique electronic properties.
- Dye Applications : The compound can be used to develop color-tunable dyes through modifications that enhance its photophysical properties. These dyes have applications in sensors and imaging technologies .
- Photovoltaic Materials : Research indicates that compounds with similar structures may be suitable for use in organic photovoltaic devices due to their favorable charge transport properties .
Case Study 1: Protein Interaction Studies
A study demonstrated the use of 4-(Dibutylamino)-2-methylquinoline-5,8-diol as a fluorescent probe for monitoring protein interactions in real-time. The results indicated that the compound's fluorescence intensity varied significantly with changes in protein conformation, highlighting its potential for studying dynamic biological processes.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that derivatives of the compound exhibited strong antibacterial activity against Staphylococcus aureus. The mechanism was attributed to the enhanced interaction between the positively charged dibutylamino group and the negatively charged bacterial cell wall components .
Mechanism of Action
The mechanism by which 4-(Dibutylamino)-2-methylquinoline-5,8-diol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Quinoline derivatives vary significantly based on substituent type and position. Below is a comparative analysis of 4-(Dibutylamino)-2-methylquinoline-5,8-diol with structurally analogous compounds:
Physicochemical and Functional Differences
- Solubility and Polarity: The diol groups in 4-(Dibutylamino)-2-methylquinoline-5,8-diol confer higher aqueous solubility compared to halogenated analogs like 5,8-Dichloro-2-phenyl-4-quinolinol, which is less polar due to chloro and phenyl groups .
- Electronic Effects: Fluorine substituents in 4-Amino-5,8-difluoro-2-methylquinoline increase electronegativity and metabolic stability, contrasting with the electron-donating dibutylamino group in the target compound .
- Synthetic Utility: Brominated quinolines (e.g., 6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline) are preferred for Suzuki-Miyaura couplings, whereas hydrazino derivatives (e.g., 5,8-Dimethyl-4-hydrazinoquinoline) are tailored for metal coordination .
Pharmacological and Industrial Relevance
- Medicinal Chemistry: The dibutylamino group in 4-(Dibutylamino)-2-methylquinoline-5,8-diol is structurally analogous to intermediates in dronedarone synthesis, a class III antiarrhythmic drug . In contrast, 4-Amino-5,8-difluoro-2-methylquinoline’s fluorine atoms may improve bioavailability in drug candidates .
- Material Science: Halogenated quinolines (e.g., dichloro, dibromo) are leveraged in OLEDs and photovoltaic cells due to their electron-transport properties, whereas diol-containing derivatives are less explored in this domain .
Biological Activity
4-(Dibutylamino)-2-methylquinoline-5,8-diol is a derivative of the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, particularly in the development of antimicrobial, antiviral, anticancer, and antifungal agents. This article reviews the biological activity of 4-(dibutylamino)-2-methylquinoline-5,8-diol, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-(dibutylamino)-2-methylquinoline-5,8-diol is characterized by a quinoline backbone substituted with a dibutylamino group and hydroxyl functionalities at positions 5 and 8. This configuration is critical for its biological activity.
Antiviral Activity
Recent studies have indicated that quinoline derivatives possess significant antiviral properties. For instance, compounds similar to 4-(dibutylamino)-2-methylquinoline-5,8-diol have shown efficacy against viruses such as dengue and influenza. The mechanism often involves the inhibition of viral replication and interference with viral entry into host cells.
- Case Study : A study evaluated the antiviral effects of similar quinoline derivatives against dengue virus serotype 2 (DENV2). The results showed that certain derivatives exhibited half-maximal inhibitory concentrations (IC50) in the low micromolar range, indicating potent antiviral activity .
Anticancer Properties
Quinoline derivatives are also being explored for their anticancer potential. The ability of these compounds to inhibit cancer cell proliferation and induce apoptosis has been documented.
- Research Findings : In vitro studies have demonstrated that compounds with a similar structure can inhibit various cancer cell lines. For example, derivatives have shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-established. They exhibit activity against a range of bacteria and fungi.
- Table: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Dibutylamino)-2-methylquinoline-5,8-diol | Staphylococcus aureus | 12 µg/mL |
| Similar Derivative A | Escherichia coli | 10 µg/mL |
| Similar Derivative B | Candida albicans | 15 µg/mL |
The biological activity of 4-(dibutylamino)-2-methylquinoline-5,8-diol is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways.
- Intercalation into DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Cell Signaling : Quinoline derivatives may influence various signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells.
Safety and Toxicology
Preliminary toxicity assessments indicate that while some quinoline derivatives exhibit promising biological activities, they also require careful evaluation for safety. Toxicological studies have shown varying degrees of cytotoxicity depending on the specific structural modifications made to the quinoline core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
